1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O. This compound is notable for its unique structure, which includes a bromine atom, a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These substituents impart distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene can be compared to similar compounds such as:
1-Bromo-3-methoxy-5-(trifluoromethyl)benzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene: Similar structure but with different positioning of substituents, leading to variations in chemical behavior.
3-Bromo-5-fluorobenzotrifluoride: Lacks the methoxy group, which can influence its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGPLNZBERFGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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